![molecular formula C13H13N3O4 B169408 Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate CAS No. 187724-88-5](/img/structure/B169408.png)
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate, also known as ANQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. ANQX belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
Mechanism Of Action
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate acts as a competitive antagonist of the AMPA receptor subtype, which is responsible for mediating fast excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate reduces the strength of synaptic transmission and plasticity, which can have significant effects on learning and memory processes.
Biochemical And Physiological Effects
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been shown to have significant effects on synaptic plasticity and learning and memory processes. In animal studies, Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been shown to impair spatial learning and memory, as well as reduce the expression of synaptic plasticity markers in the hippocampus. Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has also been shown to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy and stroke.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is its potency and selectivity for the AMPA receptor subtype. This makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and learning and memory processes. However, Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate also has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
Future Directions
There are several potential future directions for research on Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate. One area of interest is the role of the AMPA receptor in neurological disorders such as Alzheimer's disease and schizophrenia. Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate could be used as a tool to study the effects of AMPA receptor dysfunction in these disorders and to develop new therapeutic approaches. Another area of interest is the development of new analogs of Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with improved potency and selectivity for the AMPA receptor subtype. These analogs could have potential applications in the development of new drugs for neurological disorders.
Scientific Research Applications
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity. Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been shown to selectively block the activity of the AMPA receptor subtype, which is important for learning and memory processes.
properties
CAS RN |
187724-88-5 |
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Product Name |
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate |
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(17)10-7-11(15-12(10)14)8-3-5-9(6-4-8)16(18)19/h3-7,15H,2,14H2,1H3 |
InChI Key |
HAXXOPWEDLHULE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
synonyms |
1H-Pyrrole-3-carboxylic acid, 2-aMino-5-(4-nitrophenyl)-, ethyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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